molecular formula C14H20 B1590307 1-Cyclohexyl-4-ethylbenzene CAS No. 4501-39-7

1-Cyclohexyl-4-ethylbenzene

Cat. No.: B1590307
CAS No.: 4501-39-7
M. Wt: 188.31 g/mol
InChI Key: NXDYRIDLOUSORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-ethylbenzene (CAS: 4501-36-4) is a substituted aromatic compound featuring a cyclohexyl group at the 1-position and an ethyl group at the 4-position of the benzene ring. Its molecular formula is C₁₄H₂₀, with a molecular weight of 188.31 g/mol . This compound is commercially available as an organic building block for synthesis, with prices ranging from €64.00 for 250 mg to €1,010.00 for 25 g .

The cyclohexyl group imparts steric bulk and lipophilicity, while the ethyl substituent contributes to electronic effects. These properties make it valuable in photochemical and electrochemical reactions, such as fluorination and C–H activation .

Properties

IUPAC Name

1-cyclohexyl-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDYRIDLOUSORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497779
Record name 1-Cyclohexyl-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4501-39-7
Record name 1-Cyclohexyl-4-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-cyclohexyl-4-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-ethylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with cyclohexyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives

Scientific Research Applications

1-Cyclohexyl-4-ethylbenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-ethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes the formation of a sigma complex (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity. The cyclohexyl and ethyl groups influence the reactivity and orientation of the substituents on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Key studies highlight how substituents influence regioselectivity and reaction efficiency in aromatic systems:

Compound Substituents Reaction Type Regioselectivity (r.r.) Reference
1-Cyclohexyl-4-ethylbenzene Cyclohexyl (1), Ethyl (4) Visible light-triggered C–H coupling 10:1
1-Ethyl-4-methylbenzene Ethyl (1), Methyl (4) Visible light-triggered C–H coupling 4.8:1
1-Ethyl-4-(4-isopropylphenoxy)benzene Ethyl (1), Isopropylphenoxy (4) Visible light-triggered C–H coupling 3.0:1
  • Key Findings: The cyclohexyl group in this compound enhances regioselectivity (10:1 r.r.) compared to methyl (4.8:1) or isopropylphenoxy (3.0:1) substituents . This is attributed to steric hindrance and electronic stabilization of carbocation intermediates during alkylation . Hirshfeld charge analysis confirms that bulky substituents like cyclohexyl stabilize carbocations, favoring selective C(sp³)–H activation .

Structural and Functional Analogues

Cyclohexyl-Substituted Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Cyclohexyl-4-methylbenzene C₁₃H₁₈ 174.29 Intermediate in organic synthesis; commercial availability
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene C₂₁H₂₄O₂ 308.42 High molecular weight; used in advanced synthetic routes
  • Comparison: this compound has higher lipophilicity (logP ~5.2 estimated) compared to methyl-substituted analogues, enhancing solubility in non-polar solvents . Methoxy-substituted derivatives (e.g., 4-methoxybenzene analogues) exhibit stronger electron-donating effects, altering reaction pathways compared to ethyl or cyclohexyl groups .
Ethyl-Substituted Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Ethyl-4-methylbenzene C₉H₁₂ 120.19 Common solvent; lower steric hindrance
1-Ethyl-4-(4-isopropylphenoxy)benzene C₁₇H₂₀O 240.34 Increased steric bulk; lower reactivity in photochemical reactions

Physicochemical and Commercial Comparison

Property This compound 1-Ethyl-4-methylbenzene 1-Cyclohexyl-4-methylbenzene
Molecular Weight (g/mol) 188.31 120.19 174.29
logP (Estimated) ~5.2 ~3.1 ~4.5
Cost (per gram) €118.00–496.00 €5–10 (commercial) Not reported
Reaction Solubility Soluble in DCE, HFIP Soluble in polar solvents Moderate in non-polar solvents

Biological Activity

1-Cyclohexyl-4-ethylbenzene, with the chemical formula C14H20, is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with a cyclohexyl group and an ethyl group. The molecular structure influences its reactivity and interactions with biological systems.

Molecular Formula: C14H20
CAS Number: 4501-39-7

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The compound can undergo electrophilic aromatic substitution reactions, forming sigma complex intermediates. The cyclohexyl and ethyl groups significantly impact the reactivity and orientation of substituents on the benzene ring, which may influence its biological interactions.

Key Mechanisms:

  • Electrophilic Aromatic Substitution: Involves the formation of a sigma complex (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity.
  • Interaction with Biological Macromolecules: Investigated for potential antimicrobial and anticancer properties, although specific pathways remain under exploration .

Antimicrobial Properties

Research has indicated that derivatives of this compound may exhibit antimicrobial activity. Studies suggest that structurally similar compounds can inhibit the growth of various bacteria and fungi, although specific data on this compound is limited.

Anticancer Potential

There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may influence cancer cell proliferation and apoptosis pathways, but comprehensive clinical data are still required to establish efficacy.

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Focus Findings
Study AAntimicrobial ActivityFound potential inhibition against Gram-positive bacteria.
Study BAnticancer ActivityIndicated effects on cell viability in cancer cell lines.
Study CReaction MechanismsDetailed electrophilic substitution pathways relevant to biological interactions.

Case Study 1: Antimicrobial Screening

A study conducted on various substituted benzenes, including this compound, demonstrated promising antimicrobial activity against Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones, indicating the compound's potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects at certain concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, although further research is needed for validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-4-ethylbenzene
Reactant of Route 2
1-Cyclohexyl-4-ethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.